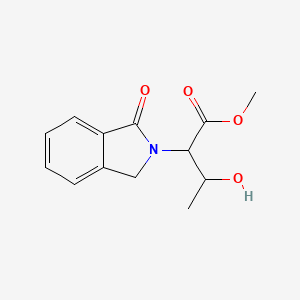
methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
Übersicht
Beschreibung
“Methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate” is an organic compound . It belongs to the class of compounds known as indolyl .
Molecular Structure Analysis
The molecular formula of “methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate” is C11H11NO4 . The average mass is 221.209 Da and the monoisotopic mass is 221.068802 Da .Physical And Chemical Properties Analysis
The predicted density of “methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate” is 1.246±0.06 g/cm3 . The predicted boiling point is 297.5±19.0 °C .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Anticancer Activity
Indole derivatives have shown potential in cancer treatment. For instance, (S)-(–)-N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SNA), a compound isolated from Selaginella pulvinata plant, has demonstrated potent inhibitory activity against melanoma cell proliferation through increasing apoptosis .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity. This is due to their ability to interact with various biological targets, making them potential candidates for the development of new therapeutic agents .
Antioxidant Activity
Indole derivatives can act as antioxidants. This property can be beneficial in the prevention and treatment of diseases caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial activity. This makes them potential candidates for the development of new antimicrobial agents .
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis. Their antitubercular activity can be attributed to their ability to interact with various biological targets .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity. This makes them potential candidates for the development of new therapeutic agents for the treatment of diabetes .
Eigenschaften
IUPAC Name |
methyl 3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8(15)11(13(17)18-2)14-7-9-5-3-4-6-10(9)12(14)16/h3-6,8,11,15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXKGNTVKMANDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N1CC2=CC=CC=C2C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine](/img/structure/B1411875.png)
![1-[3-Bromo-2-(2,2-difluoropropoxy)phenyl]ethylamine](/img/structure/B1411877.png)
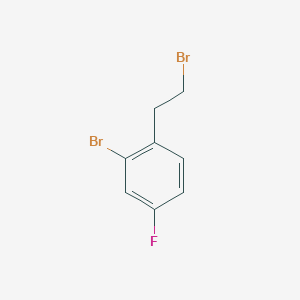
![2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid](/img/structure/B1411880.png)
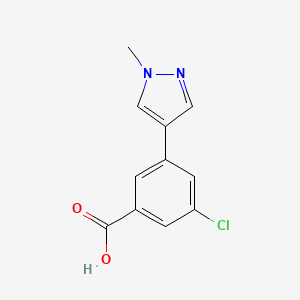
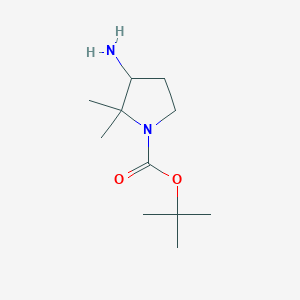
![[2-(Benzyloxy)-3-fluorophenyl]methanamine](/img/structure/B1411884.png)


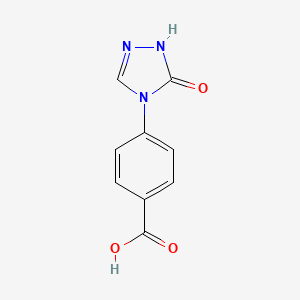

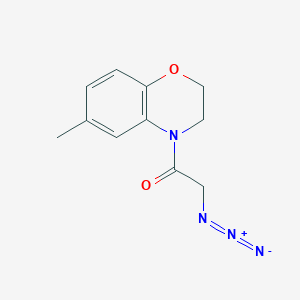
![sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1411895.png)